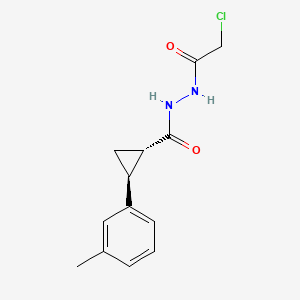
OTUB2 inhibitor LN5P45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LN5P45 is a selective, covalent, irreversible inhibitor of ubiquitin thioesterase OTUB2. It has an inhibitory concentration (IC50) of 2.3 μM and induces monoubiquitination of OTUB2 on lysine 31 . This compound is primarily used in research related to tumor progression and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LN5P45 is synthesized through a series of chemical reactions involving the incorporation of a chloroacethydrazide moiety that covalently reacts with the active-site cysteine residue of OTUB2 . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production methods for LN5P45 are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
LN5P45 undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacethydrazide moiety reacts with the active-site cysteine residue of OTUB2.
Monoubiquitination: Induces monoubiquitination of OTUB2 on lysine 31
Common Reagents and Conditions
Reagents: Chloroacethydrazide, OTUB2 enzyme.
Conditions: The reactions are typically carried out under controlled laboratory conditions to ensure specificity and efficacy.
Major Products Formed
The primary product formed from these reactions is the monoubiquitinated OTUB2 enzyme .
Wissenschaftliche Forschungsanwendungen
LN5P45 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ubiquitin thioesterase OTUB2
Biology: Helps in understanding the role of OTUB2 in cellular processes, including protein degradation and signal transduction
Medicine: Investigated for its potential in cancer research, particularly in studying tumor progression and metastasis
Industry: Utilized in the development of new therapeutic agents targeting ubiquitin-proteasome pathways
Wirkmechanismus
LN5P45 exerts its effects by covalently binding to the active-site cysteine residue of OTUB2, leading to the inhibition of its deubiquitinating activity . This results in the monoubiquitination of OTUB2 on lysine 31, which can affect various cellular processes, including protein degradation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Usp22i-S02: A potent inhibitor of ubiquitin-specific peptidase 22 (USP22) with anticancer activity.
Iu1-248: A selective inhibitor of ubiquitin-specific peptidase 14 (USP14) with an IC50 of 0.83 μM.
Uniqueness
LN5P45 is unique due to its selective inhibition of OTUB2 and its ability to induce monoubiquitination on lysine 31 . This specificity makes it a valuable tool in studying the role of OTUB2 in tumor progression and metastasis .
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
(1S,2S)-N'-(2-chloroacetyl)-2-(3-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-2-4-9(5-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m1/s1 |
InChI-Schlüssel |
VSHXIYGPPZYAGS-MNOVXSKESA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)NNC(=O)CCl |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)NNC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)






